![molecular formula C22H21ClN4O3S B11595246 7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606962-56-5](/img/structure/B11595246.png)
7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, including the formation of the triazatricyclo core and the introduction of the butyl, chlorophenyl, and sulfonyl groups. Common synthetic routes may involve:
Formation of the Triazatricyclo Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The butyl, chlorophenyl, and sulfonyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer or infectious diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazatricyclo derivatives with different substituents. Examples include:
- 7-butyl-5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- 7-butyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Uniqueness
The uniqueness of 7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific combination of substituents, which may confer unique chemical and biological properties
Biological Activity
The compound 7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one represents a unique structure within the realm of pharmacologically active compounds. Its complex molecular architecture suggests potential for various biological activities, including antimicrobial, antiviral, and enzyme inhibition properties. This article explores the biological activity of this compound through a synthesis of existing research findings, case studies, and data analysis.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C18H20ClN3O3S
- Molecular Weight : 401 g/mol
- Key Functional Groups : Sulfonyl group, imine functionality, triazatricyclo structure.
The presence of the 4-chlorophenyl sulfonyl moiety is particularly significant as it has been associated with enhanced biological activity in various derivatives.
Antimicrobial Activity
Research has demonstrated that compounds similar to This compound exhibit varying degrees of antimicrobial activity. A study on related sulfonamide derivatives indicated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | Activity Level |
---|---|---|
7a | Salmonella typhi | Moderate |
7b | Bacillus subtilis | Strong |
7c | Escherichia coli | Weak |
7d | Staphylococcus aureus | Moderate |
Antiviral Activity
Compounds bearing similar structural motifs have shown antiviral properties against viruses such as the Tobacco Mosaic Virus (TMV). For instance, derivatives with sulfonamide groups demonstrated around 50% inhibition against TMV . The structural modifications significantly impacted their antiviral efficacy.
Table 2: Antiviral Activity Against TMV
Compound | Concentration (mg/mL) | Inhibition Rate (%) |
---|---|---|
7a | 0.5 | 38.42 |
7b | 0.5 | 42.00 |
7c | 0.5 | 31.55 |
7i | 0.5 | 42.49 |
Enzyme Inhibition
In addition to antimicrobial and antiviral activities, several studies have highlighted the enzyme inhibitory potential of compounds similar to the target compound. Notably, they exhibit strong inhibitory action against urease and acetylcholinesterase.
Table 3: Enzyme Inhibition Data
Compound | Enzyme Type | IC50 Value (µM) |
---|---|---|
7l | Urease | 2.14±0.003 |
7m | Acetylcholinesterase | 0.63±0.001 |
Case Studies
- Antibacterial Screening : A series of synthesized compounds were screened for antibacterial activity using standard protocols against multiple bacterial strains. The results indicated that modifications in the sulfonamide moiety significantly influenced their effectiveness .
- Antiviral Testing : Compounds were tested for their ability to inhibit TMV infection in vitro. The results suggested that specific substitutions on the phenyl ring enhanced antiviral activity considerably .
- Docking Studies : Computational docking studies provided insights into the binding interactions of these compounds with target proteins, revealing potential mechanisms behind their biological activities .
Properties
CAS No. |
606962-56-5 |
---|---|
Molecular Formula |
C22H21ClN4O3S |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H21ClN4O3S/c1-3-4-11-26-19(24)18(31(29,30)16-9-7-15(23)8-10-16)13-17-21(26)25-20-14(2)6-5-12-27(20)22(17)28/h5-10,12-13,24H,3-4,11H2,1-2H3 |
InChI Key |
YTAXIHMZHSJCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
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